molecular formula C21H21FN2O B6303495 N1-(4-Fluorobenzyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine CAS No. 1820881-83-1

N1-(4-Fluorobenzyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine

Cat. No.: B6303495
CAS No.: 1820881-83-1
M. Wt: 336.4 g/mol
InChI Key: MRPGEWPQPDPDAG-UHFFFAOYSA-N
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Description

N1-(4-Fluorobenzyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine is an organic compound characterized by the presence of fluorobenzyl and methoxybenzyl groups attached to a phenylene-1,3-diamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Fluorobenzyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-fluorobenzyl chloride and 4-methoxybenzyl chloride.

    Reaction with Phenylene-1,3-diamine: These starting materials are reacted with phenylene-1,3-diamine in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80-100°C) for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(4-Fluorobenzyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-(4-Fluorobenzyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N1-(4-Fluorobenzyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-Chlorobenzyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine
  • N1-(4-Fluorobenzyl)-N3-(4-methylbenzyl)-phenylene-1,3-diamine
  • N1-(4-Fluorobenzyl)-N3-(4-ethoxybenzyl)-phenylene-1,3-diamine

Uniqueness

N1-(4-Fluorobenzyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine is unique due to the presence of both fluorobenzyl and methoxybenzyl groups, which confer distinct electronic and steric properties, potentially enhancing its reactivity and specificity in various applications.

Properties

IUPAC Name

3-N-[(4-fluorophenyl)methyl]-1-N-[(4-methoxyphenyl)methyl]benzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O/c1-25-21-11-7-17(8-12-21)15-24-20-4-2-3-19(13-20)23-14-16-5-9-18(22)10-6-16/h2-13,23-24H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPGEWPQPDPDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC(=CC=C2)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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